molecular formula C6H13NO3 B1611385 N-(2,2-Dimethoxyethyl)acetamide CAS No. 62005-48-5

N-(2,2-Dimethoxyethyl)acetamide

Cat. No. B1611385
CAS RN: 62005-48-5
M. Wt: 147.17 g/mol
InChI Key: YGEAEJNJEVNVLG-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)acetamide is a chemical compound with the molecular formula C6H13NO3 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular weight of N-(2,2-Dimethoxyethyl)acetamide is 147.17 . The InChI code for this compound is 1S/C6H13NO3/c1-5(8)7-4-6(9-2)10-3/h6H,4H2,1-3H3,(H,7,8) .

Scientific Research Applications

Thermodynamic Study

A study by Štejfa et al. (2020) in the Journal of Molecular Liquids presented an extensive thermodynamic analysis of acetamide and its derivatives. This research included phase behavior investigations and vapor pressure measurements of N, N-dimethylacetamide, contributing to a deeper understanding of these compounds' thermodynamic properties. Such studies are crucial for their practical applications in various scientific fields, including material science and chemical engineering (Štejfa et al., 2020).

Fluorescent Probe Development

Houdier et al. (2000) reported on the development of a new fluorescent probe using a derivative of acetamide for sensitive detection of carbonyl compounds in water samples. This advancement in molecular probes can be significant for environmental monitoring and analysis (Houdier et al., 2000).

Synthesis and Structural Analysis

Nikonov et al. (2016) investigated the synthesis and structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide. Their work, which included spectroscopic and X-ray crystallographic analyses, contributes to the field of organic chemistry, particularly in understanding the properties and potential applications of these compounds (Nikonov et al., 2016).

Cryoprotectant Applications

A study by Mcniven et al. (1993) explored the use of dimethyl-acetamide as a cryoprotectant for rainbow trout spermatozoa. This research is significant for the field of cryobiology and animal reproduction, providing insights into effective cryopreservation methods (Mcniven et al., 1993).

Environmental Applications

Research by Simkins et al. (1980) studied the influence of acetamide herbicide applications on the efficacy of the protectant CGA-43089 in grain sorghum. This study offers valuable insights into the agricultural use of acetamide derivatives and their impact on crop protection (Simkins et al., 1980).

Safety And Hazards

N-(2,2-Dimethoxyethyl)acetamide is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

N-(2,2-dimethoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-5(8)7-4-6(9-2)10-3/h6H,4H2,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEAEJNJEVNVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571020
Record name N-(2,2-Dimethoxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-Dimethoxyethyl)acetamide

CAS RN

62005-48-5
Record name N-(2,2-Dimethoxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

30.6 g (0.3 mol) of acetic anhydride are added to 315 g (0.3 mol) of aminoacetaldehyd dimethyl acetal in 50 ml of methylene chloride. When the exothermic reaction is complete, the methylene chloride is removed by distillation, the product is distilled, giving 42 g of colourless product (97% of theory), boiling point 110° C., 0.001 mbar. The product is a single compound according to GC
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
315 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
97%

Synthesis routes and methods II

Procedure details

A solution of 32 g (313 mmol) of acetic anhydride in 200 ml of benzene is added, drop by drop, to a suspension, stirred and heated to reflux, of 40 g (290 mmol) of potassium carbonate and 30 g (285 mmol) of aminoacetaldehyde dimethyl acetal in 200 ml of benzene. Reflux is maintained for 30 min., then the mixture is cooled and filtered, the precipitate is washed with benzene, the filtrate is evaporated and the residual oil is treated with vegetable charcoal in 300 ml of diethyl ether. After filtration and evaporation, 36.8 g (250 mmol) of product are obtained. n25D =1.4450.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
product
Quantity
36.8 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

8.2 mL of acetyl chloride were added to a solution of 150 ml of ethyl acetate, 11.2 mL of 2,2-dimethoxyethanamine and 21 mL of triethyl amine at room temperature. After 1 hour, 1.5 mL of ethanol were added. The resulting suspension was stirred for a further hour, and then filtered. Ethyl acetate was removed by evaporation from the filtration liquors yielding the title compound as an oil, which was used without further purifications . H1-NMR (DMSOd6), δ ppm: 7.85 (s broad, 1H); 4.30 (t; 1H); 3.25 (s, 6H); 3.10 (t, 2H); 1.80 (s, 3H).
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
AV Bol'but, SV Kemskii, MV Vovk - Russian Journal of Organic Chemistry, 2014 - Springer
5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides obtained by hydrolytic cleavage of 5-(2,2-diethoxyethyl)pyrazolo[3,4-d]pyrimidin-4-ones or by condensation of 3-(dimethylamino)…
Number of citations: 10 link.springer.com
BB Michniak, MR Player, DA Godwin… - International journal of …, 1995 - Elsevier
Dermal enhancement properties of 12 novel amine enhancers (Azone analogs) were studied using in vitro diffusion cell techniques. Standard enhancers tested were Azone, …
Number of citations: 39 www.sciencedirect.com
F Ferlenghi, M Mari, G Gobbi, GM Elisi, M Mor… - …, 2021 - Wiley Online Library
The MT 2 ‐selective melatonin receptor ligand UCM765 (N‐(2‐((3‐methoxyphenyl)(phenyl)amino)ethyl)acetamide), showed interesting sleep inducing, analgesic and anxiolytic …
M Righi, A Bedini, G Piersanti… - The Journal of …, 2011 - ACS Publications
A new, robust, and reliable method has been developed for the selective reductive N-alkylation of primary and secondary aromatic amines with some functionalized acetals using TFA/…
Number of citations: 27 pubs.acs.org
AS Gazizov, AR Burilov, MA Pudovik… - Russian Chemical …, 2017 - iopscience.iop.org
The data on the reactions of nitrogen-containing acetals with carbocyclic and heterocyclic aromatic nucleophiles published in the last decade are integrated and described …
Number of citations: 15 iopscience.iop.org
V Soni, DM Sharma, B Punji - Chemistry–An Asian Journal, 2018 - Wiley Online Library
Regioselective C(2)−H difluoroalkylation of C‐3 unsubstituted indoles with commonly available fluoroalkyl bromides is successfully achieved employing a simple nickel catalyst system, (…
Number of citations: 24 onlinelibrary.wiley.com
MA Gouda, MA Sabah, WK Aljuhani… - European Journal of …, 2015 - eurjchem.com
This review presents a systematic and comprehensive survey of the method of preparation and the chemical reactivity of 2-cyano- N -(2-hydroxyethyl) acetamide. The target compounds …
Number of citations: 5 www.eurjchem.com
SV Kemskiy, NA Syrota, AV Bol'but… - Chemistry of …, 2018 - Springer
5-Amino-N-(2,2-dimethoxyethyl)-1Н-1,2,3-triazole-4-carboxamides in formic acid were subjected to intramolecular cyclization to 5-hydroxy[1,2,3]triazolo[4,5-е][1,4]diazepines, which …
Number of citations: 5 link.springer.com
CD Perchonock, I Lantos, JA Finkelstein… - The Journal of Organic …, 1980 - ACS Publications
A series of halo-substituted N-acetyl-1, 2-dihydroisoquinolines (3a—f) has been prepared by a convenient and mild cyclization procedure. The synthetic utility of these compounds is …
Number of citations: 50 pubs.acs.org
H Zhang, NS Hosmane - J. Org. Chem, 1992 - academia.edu
One of our research objectives concerns the design and synthesis of novel mono-, bi-, and polyfunctional organic reagents for potential biomedical applications.'Our current focus is on …
Number of citations: 2 www.academia.edu

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